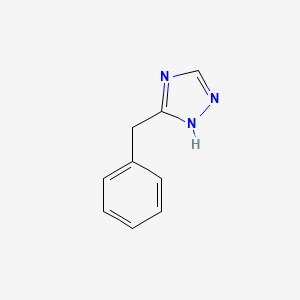
3-benzyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
The primary targets of 3-benzyl-4H-1,2,4-triazole are likely to be various enzymes and receptors in the body. The 1,2,4-triazole ring is known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to a variety of biological activities, including antimicrobial, antiviral, antituberculosis, and anticancer effects .
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The action of these compounds is often based on the inhibition of biosynthesis of certain compounds in the target organisms . For instance, in fungi, triazoles inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation .
Biochemical Pathways
For instance, in the case of antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein production .
Pharmacokinetics
Triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the compound .
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological system in which it is acting. For instance, in the case of antibacterial activity, the compound may lead to the death of bacterial cells by disrupting essential cellular processes . In the case of anticancer activity, the compound may inhibit the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the compound’s ability to form hydrogen bonds can be influenced by the polarity of the environment .
生化分析
Biochemical Properties
3-benzyl-4H-1,2,4-triazole interacts with various enzymes, proteins, and other biomolecules. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The nature of these interactions is crucial for its role in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is complex and involves multiple biochemical pathways.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes nucleophilic substitution reactions to introduce the benzyl group .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable reaction media, such as polyethylene glycol, and catalysts like ceric ammonium nitrate, has been explored to enhance the yield and reduce environmental impact .
化学反应分析
Types of Reactions: 3-Benzyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-Benzyl-4H-1,2,4-triazole has numerous applications in scientific research:
相似化合物的比较
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Tetrazole: A related heterocycle with four nitrogen atoms in the ring.
Uniqueness: 3-Benzyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
属性
IUPAC Name |
5-benzyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAUAKJULSHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21117-34-0 |
Source


|
| Record name | 3-benzyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

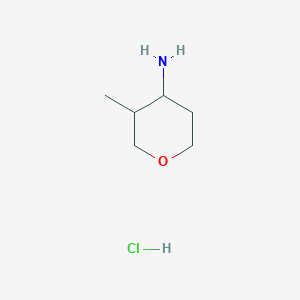
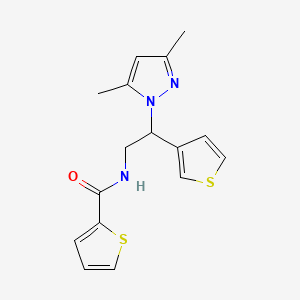
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)

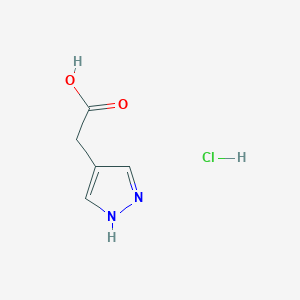
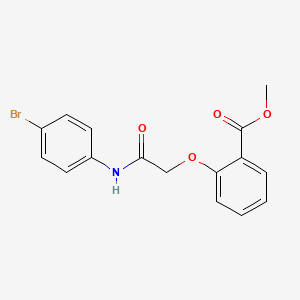

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892250.png)
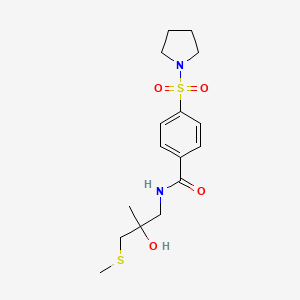
![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)


![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)
